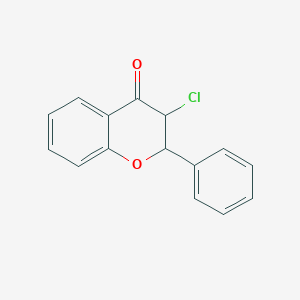
3-Chloro-2-phenyl-2,3-dihydro-4h-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method includes the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired chromanone .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the chromanone to its corresponding alcohol.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of chromone derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted chromanones.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the chloro substituent but shares similar biological activities.
3-Hydroxy-2-phenyl-4H-chromen-4-one: Contains a hydroxyl group instead of a chloro group, leading to different reactivity and biological properties.
6-Chloro-2-phenyl-4H-chromen-4-one: Similar structure but with the chloro group at a different position.
Uniqueness
3-Chloro-2-phenyl-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group at the 3-position can enhance its lipophilicity and potentially improve its interaction with biological targets .
Eigenschaften
CAS-Nummer |
70460-47-8 |
|---|---|
Molekularformel |
C15H11ClO2 |
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
3-chloro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11ClO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9,13,15H |
InChI-Schlüssel |
KIJYYBKDRKGLSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


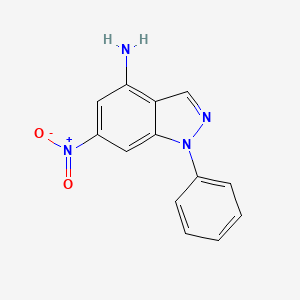
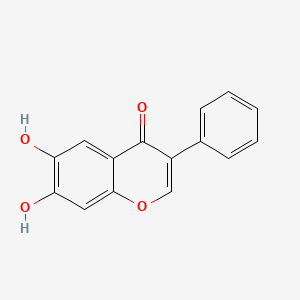
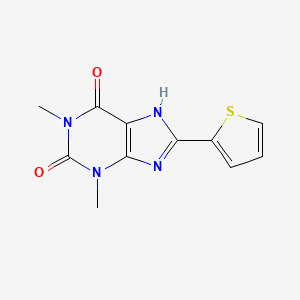



![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)

![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)


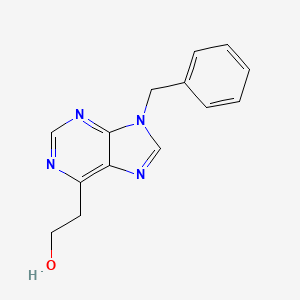
![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)

